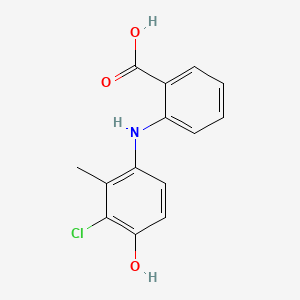
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid. This specific compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid typically involves the reaction of 2-methyl-3-chloro-4-hydroxyaniline with anthranilic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and high-throughput screening can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties .
Applications De Recherche Scientifique
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid include:
- N-(2-Methyl-3-chloro-4-methoxyphenyl)anthranilic acid
- N-(2-Methyl-4-hydroxyphenyl)anthranilic acid
- N-(2-Methyl-3-chlorophenyl)anthranilic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
77605-73-3 |
|---|---|
Formule moléculaire |
C14H12ClNO3 |
Poids moléculaire |
277.7 g/mol |
Nom IUPAC |
2-(3-chloro-4-hydroxy-2-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-8-10(6-7-12(17)13(8)15)16-11-5-3-2-4-9(11)14(18)19/h2-7,16-17H,1H3,(H,18,19) |
Clé InChI |
VRNDVGVAHVCCCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O |
SMILES canonique |
CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O |
Key on ui other cas no. |
77605-73-3 |
Synonymes |
N-(3-chloro-4-hydroxy-2-methylphenyl)anthranilic acid N-3-Cl-4-HMPA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















